2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is characterized by the presence of a fluoro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable fluorinated benzene derivative. For example, starting with 2,4,5-trifluorobenzonitrile, nucleophilic aromatic substitution can be performed to introduce the methoxy and dimethyl groups, followed by hydrolysis to obtain the acetic acid derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and selectivity, while the methoxy and dimethyl groups can influence the compound’s pharmacokinetic properties. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxyphenylacetic acid
- 2-Fluoro-4-hydroxymethyl-5-methoxyphenoxyacetic acid
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid
Uniqueness
2-Fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the acetic acid moiety, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-fluoro-2-(2-methoxy-3,4-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO3/c1-6-4-5-8(9(12)11(13)14)10(15-3)7(6)2/h4-5,9H,1-3H3,(H,13,14) |
InChI Key |
SIYLZOYBIZVHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C(=O)O)F)OC)C |
Origin of Product |
United States |
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